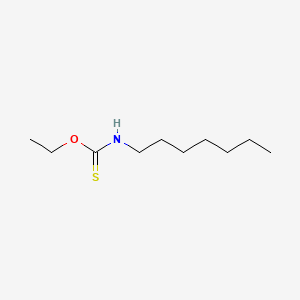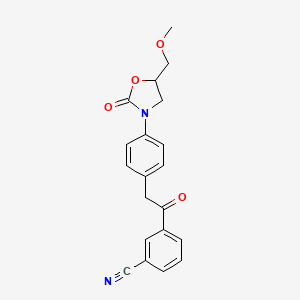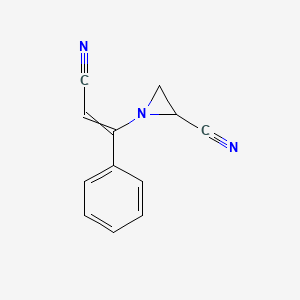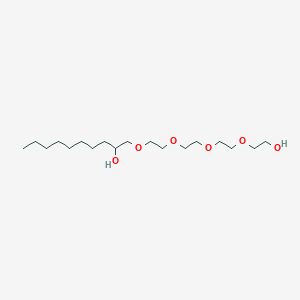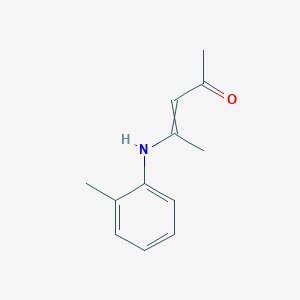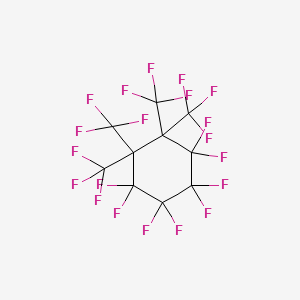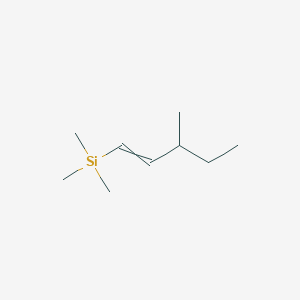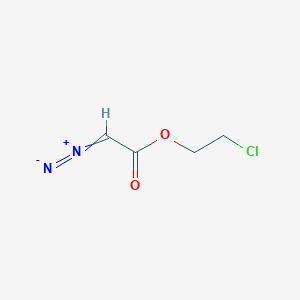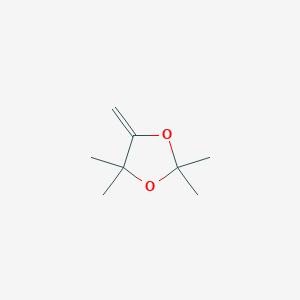
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane is an organic compound with the molecular formula C8H14O2 It is a derivative of 1,3-dioxolane, characterized by the presence of four methyl groups and a methylene group attached to the dioxolane ring
Vorbereitungsmethoden
The synthesis of 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane typically involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a suitable methylene donor. One common method includes the use of formaldehyde or paraformaldehyde under acidic or basic conditions to introduce the methylene group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .
Industrial production methods may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. Catalysts such as Lewis acids or bases may be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,2,4,4-Tetramethyl-5-methylidene-1,3-dioxolane include:
2,2,4,4-Tetramethyl-1,3-dioxolane: Lacks the methylene group, making it less reactive in certain chemical reactions.
2,2,4,5-Tetramethyl-1,3-dioxolane: Has a different substitution pattern, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its methylene group, which provides additional reactivity and versatility in chemical synthesis and applications.
Eigenschaften
CAS-Nummer |
79033-00-4 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-5-methylidene-1,3-dioxolane |
InChI |
InChI=1S/C8H14O2/c1-6-7(2,3)10-8(4,5)9-6/h1H2,2-5H3 |
InChI-Schlüssel |
NVTNEDSPNRZVGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C)OC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)

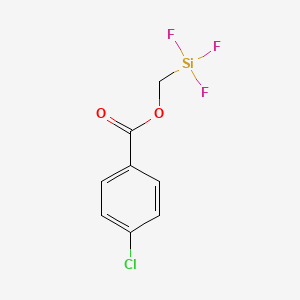
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450921.png)

